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Compound of Interest

Compound Name:

2-((3-Fluoro-4-

(methylcarbamoyl)phenyl)amino)-

2-methylpropanoic acid

Cat. No.: B594198 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

conducting forced degradation studies on the anti-cancer drug Enzalutamide, with a specific

focus on the potential formation of its degradation product, Impurity G. This document is

intended to guide researchers in establishing and validating stability-indicating analytical

methods.

Introduction
Enzalutamide is an androgen receptor inhibitor used in the treatment of metastatic castration-

resistant prostate cancer.[1][2] Forced degradation studies, or stress testing, are a critical

component of the drug development process as mandated by regulatory agencies like the

International Council for Harmonisation (ICH). These studies are designed to identify the likely

degradation products that may form under various stress conditions, thus helping to establish

the drug's intrinsic stability and develop stability-indicating analytical methods.

One potential degradation product of Enzalutamide is Impurity G, identified as 2-((3-Fluoro-4-
(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.[3] The structure of Impurity G
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suggests that it is likely formed through the hydrolysis of the thiohydantoin ring of the

Enzalutamide molecule. This document outlines protocols for stress conditions that are likely to

induce the formation of Impurity G and the analytical methods for its detection and

quantification.

Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on

Enzalutamide. It is important to note that while these studies report the percentage of

Enzalutamide degradation, they do not specifically identify or quantify "Impurity G." The

formation of Impurity G is inferred based on its chemical structure being a likely hydrolysis

product.

Table 1: Summary of Enzalutamide Forced Degradation Under Various Stress Conditions

Stress
Condition

Stressor
Temperatur
e

Duration

Enzalutami
de
Degradatio
n (%)

Reference

Acidic

Hydrolysis

0.1 N

Hydrochloric

Acid

80°C 4 hours 3.10 [4][5]

Basic

Hydrolysis

0.1 N Sodium

Hydroxide
80°C 4 hours 4.54 [4][5]

Oxidative
3% Hydrogen

Peroxide
60°C 4 hours

No significant

degradation
[4][5]

Neutral

Hydrolysis
Water 80°C 4 hours

No significant

degradation
[4][5]

Thermal Dry Heat 40°C 6 hours
No significant

degradation
[4][5]

Photolytic UV Light Ambient 3 hours
No significant

degradation
[4][5]
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Note: The absence of significant degradation under oxidative, neutral, thermal, and photolytic

conditions suggests that Enzalutamide is relatively stable under these stresses.[5]

Experimental Protocols
Forced Degradation Protocol
This protocol describes the general procedure for subjecting Enzalutamide to various stress

conditions. The acidic and basic hydrolysis conditions are most relevant for investigating the

formation of Impurity G.

Materials:

Enzalutamide pure drug

0.1 N Hydrochloric Acid (HCl)

0.1 N Sodium Hydroxide (NaOH)

3% Hydrogen Peroxide (H₂O₂)

HPLC grade water

HPLC grade methanol and acetonitrile

Volumetric flasks, pipettes, and other standard laboratory glassware

Water bath or oven

UV light chamber

Procedure:

Preparation of Stock Solution: Accurately weigh 10 mg of Enzalutamide and dissolve it in a

suitable solvent, such as methanol or acetonitrile, in a 10 ml volumetric flask to prepare a

stock solution of 1 mg/mL.

Acidic Hydrolysis:
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Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

Add 5 mL of 0.1 N HCl.

Keep the flask in a water bath at 80°C for 4 hours.[4][5]

After cooling to room temperature, neutralize the solution with an appropriate volume of

0.1 N NaOH.

Dilute to the mark with mobile phase or a suitable diluent.

Basic Hydrolysis:

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

Add 5 mL of 0.1 N NaOH.

Keep the flask in a water bath at 80°C for 4 hours.[4][5]

After cooling to room temperature, neutralize the solution with an appropriate volume of

0.1 N HCl.

Dilute to the mark with mobile phase or a suitable diluent.

Oxidative Degradation:

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

Add 5 mL of 3% H₂O₂.

Keep the flask at 60°C for 4 hours.[4][5]

After cooling, dilute to the mark with mobile phase or a suitable diluent.

Thermal Degradation:

Keep the solid drug powder in an oven at 40°C for 6 hours.[4][5]

After the specified time, allow the sample to cool to room temperature.
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Prepare a solution of a known concentration in a suitable diluent for analysis.

Photolytic Degradation:

Expose the drug solution to UV light for 3 hours.[4]

Prepare a solution of a known concentration in a suitable diluent for analysis.

Control Sample: Prepare a solution of Enzalutamide of the same concentration without

subjecting it to any stress conditions.

Analytical Protocol: Stability-Indicating RP-HPLC
Method
This method is designed to separate Enzalutamide from its degradation products, including the

potential Impurity G.

Chromatographic Conditions:

Parameter Condition Reference

Column
Inertsil ODS-C18 (250 mm ×

4.6 mm, 5 µm)
[4][5]

Mobile Phase
Acetonitrile: Methanol: Water

(40:30:30, v/v/v)
[4][5]

Flow Rate 1.0 mL/min [4][5]

Detection Wavelength 237 nm [5]

Column Temperature Ambient

Injection Volume 20 µL

Procedure:

Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol,

and water in the specified ratio. Filter through a 0.45 µm membrane filter and degas before

use.
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Preparation of Standard and Sample Solutions: Prepare standard solutions of Enzalutamide

and Impurity G (if a reference standard is available) in the mobile phase. Filter the stressed

samples through a 0.45 µm syringe filter before injection.

Chromatographic Analysis: Inject the control, standard, and stressed samples into the HPLC

system.

Data Analysis: Record the chromatograms and determine the retention times and peak

areas. Calculate the percentage of degradation of Enzalutamide and the formation of any

impurities. The method should be validated for specificity, linearity, accuracy, precision, and

robustness according to ICH guidelines.
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Caption: Workflow for the forced degradation study of Enzalutamide.

Hypothesized Degradation Pathway to Impurity G
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Caption: Hypothesized formation of Impurity G via hydrolysis.

Discussion and Conclusion
The provided protocols outline a systematic approach to performing forced degradation studies

on Enzalutamide. The stability-indicating RP-HPLC method is crucial for separating the parent

drug from its degradation products. Based on the chemical structure of Impurity G, it is

hypothesized to be a product of acid or base-catalyzed hydrolysis of the thiohydantoin ring of

Enzalutamide.

The experimental data from the literature indicates that Enzalutamide shows susceptibility to

degradation under acidic and basic conditions, which aligns with the proposed formation

pathway of Impurity G.[4][5] Further studies involving the isolation and characterization of the

degradation products using techniques like mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopy would be necessary to definitively confirm the formation of

Impurity G under these stress conditions. The development and validation of a robust, stability-

indicating method are essential for ensuring the quality, safety, and efficacy of Enzalutamide

drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Studies of Enzalutamide and Impurity G]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594198#forced-degradation-studies-involving-
enzalutamide-and-impurity-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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